molecular formula C11H12N2O2 B3359714 Ethyl 6-amino-1H-indole-4-carboxylate CAS No. 873055-22-2

Ethyl 6-amino-1H-indole-4-carboxylate

Cat. No. B3359714
M. Wt: 204.22 g/mol
InChI Key: IOIPCTASQXMKMV-UHFFFAOYSA-N
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Patent
US08741925B2

Procedure details

A mixture of 2-(2-dimethylamino-vinyl)-3,5-dinitro-benzoic acid ethyl ester (11.3 g, 0.037 mol) and SnCl2 (83 g. 0.37 mol) in ethanol was heated at reflux for 4 h. The mixture was concentrated to dryness and the residue was poured into water and basified with sat. Na2CO3 solution to pH 8. The precipitate was filtered off and the filtrate was extracted with ethyl acetate (3×100 mL). The combined extracts were washed with water (2×100 mL) and brine (150 mL), dried over Na2SO4 and concentrated to dryness. The residue was purified by column chromatography on silica gel to give 6-amino-1H-indole-4-carboxylic acid ethyl ester (B-18) (3 g, 40%). 1H NMR (DMSO-d6) δ 10.76 (br s, 1H), 7.11-7.14 (m, 2H), 6.81-6.82 (m, 1H), 6.67-6.68 (m, 1H), 4.94 (br s, 2H), 4.32-4.25 (q, J=7.2 Hz, 2H), 1.35-1.31 (t, J=7.2, 3 H). ESI-MS 205.0 m/z (MH+).
Name
2-(2-dimethylamino-vinyl)-3,5-dinitro-benzoic acid ethyl ester
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:22])[C:5]1[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[C:7]([N+]([O-])=O)[C:6]=1[CH:17]=[CH:18][N:19](C)C)[CH3:2].Cl[Sn]Cl>C(O)C>[CH2:1]([O:3][C:4]([C:5]1[C:6]2[CH:17]=[CH:18][NH:19][C:7]=2[CH:8]=[C:9]([NH2:11])[CH:10]=1)=[O:22])[CH3:2]

Inputs

Step One
Name
2-(2-dimethylamino-vinyl)-3,5-dinitro-benzoic acid ethyl ester
Quantity
11.3 g
Type
reactant
Smiles
C(C)OC(C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C=CN(C)C)=O
Name
Quantity
83 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness
ADDITION
Type
ADDITION
Details
the residue was poured into water and basified with sat. Na2CO3 solution to pH 8
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The combined extracts were washed with water (2×100 mL) and brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C=2C=CNC2C=C(C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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